molecular formula C12H14O2 B14844253 5-Cyclopropoxy-2-ethylbenzaldehyde

5-Cyclopropoxy-2-ethylbenzaldehyde

Cat. No.: B14844253
M. Wt: 190.24 g/mol
InChI Key: XWOMTNWMRHVYNQ-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-ethylbenzaldehyde is a substituted benzaldehyde derivative characterized by a cyclopropoxy group at the 5-position and an ethyl group at the 2-position of the benzaldehyde core. This compound is of interest in synthetic organic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. Its structure combines steric and electronic effects from the cyclopropane ring and ethyl substituent, which may influence reactivity, solubility, and biological activity.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

5-cyclopropyloxy-2-ethylbenzaldehyde

InChI

InChI=1S/C12H14O2/c1-2-9-3-4-12(7-10(9)8-13)14-11-5-6-11/h3-4,7-8,11H,2,5-6H2,1H3

InChI Key

XWOMTNWMRHVYNQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OC2CC2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-ethylbenzaldehyde typically involves the reaction of 2-ethylbenzaldehyde with cyclopropyl alcohol under acidic or basic conditions to form the cyclopropoxy group. The reaction conditions may vary, but common methods include:

    Acid-catalyzed reactions: Using acids like sulfuric acid or hydrochloric acid to facilitate the formation of the cyclopropoxy group.

    Base-catalyzed reactions: Using bases like sodium hydroxide or potassium hydroxide to promote the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques like distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxy-2-ethylbenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or other reduced forms using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions where the cyclopropoxy or ethyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzaldehydes or other aromatic compounds.

Scientific Research Applications

5-Cyclopropoxy-2-ethylbenzaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-ethylbenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to receptors: Interacting with cellular receptors to modulate biological processes.

    Enzyme inhibition: Inhibiting specific enzymes involved in metabolic pathways.

    Signal transduction: Affecting signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 5-Cyclopropoxy-2-ethylbenzaldehyde with key analogs, focusing on substituent positions, commercial availability, and physicochemical properties inferred from related studies.

Compound Name Substituents CAS Number Suppliers Key Features (Inferred/Reported)
This compound Cyclopropoxy (5), Ethyl (2) Not explicitly listed in evidence Potential steric hindrance from cyclopropoxy; moderate lipophilicity
2-(Cyclopropylmethoxy)-5-ethylbenzaldehyde Cyclopropylmethoxy (2), Ethyl (5) 883525-90-4 6 suppliers Higher steric bulk from methoxy-linked cyclopropane; commercial availability
2-(Cyclopropylmethoxy)-5-isopropylbenzaldehyde Cyclopropylmethoxy (2), Isopropyl (5) 845617-56-3 5 suppliers Increased lipophilicity from isopropyl; used in agrochemical intermediates

Key Findings:

Substituent Position Effects :

  • The placement of the cyclopropoxy group (5-position in the target compound vs. 2-position in analogs) alters electronic density at the benzaldehyde core. A 5-substituent may reduce steric interference during electrophilic substitution reactions compared to 2-substituted analogs .
  • Ethyl vs. isopropyl at the 5-position: The isopropyl group in 845617-56-3 increases lipophilicity (logP ~3.2 estimated) compared to ethyl (logP ~2.8), impacting solubility and membrane permeability in biological systems .

Commercial Availability :

  • The analog 883525-90-4 (2-cyclopropylmethoxy-5-ethylbenzaldehyde) is more widely available (6 suppliers) than the isopropyl derivative, suggesting greater industrial demand or synthetic accessibility .

Reactivity and Applications :

  • Cyclopropoxy-containing benzaldehydes are often intermediates in synthesizing cyclopropane-fused heterocycles. The ethyl group in the target compound may enhance stability during reduction or condensation reactions compared to bulkier substituents.
  • Analog 845617-56-3 has been utilized in pesticidal formulations, highlighting the role of isopropyl groups in enhancing bioactivity against pests .

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